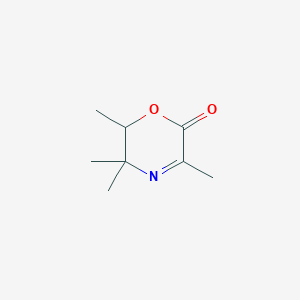
1-Boc-3-pyrrolidinecarbaldehyde
Overview
Description
1-Boc-3-pyrrolidinecarbaldehyde is a colorless to light yellow oil . It is used in the preparation of tertiary amines as agonists of the nuclear hormone receptor Rev-erbα .
Synthesis Analysis
The synthesis of 1-Boc-3-pyrrolidinecarbaldehyde can be achieved from 1-Boc-3-hydroxymethylpyrrolidine . More details about the synthesis process can be found in the provided references .Molecular Structure Analysis
The molecular formula of 1-Boc-3-pyrrolidinecarbaldehyde is C10H17NO3 . The molecular weight is 199.25 . The InChI key is DWLADVOODHZCFV-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Boc-3-pyrrolidinecarbaldehyde is used in the preparation of tertiary amines . More specific details about the chemical reactions involving 1-Boc-3-pyrrolidinecarbaldehyde can be found in the provided references .Physical And Chemical Properties Analysis
1-Boc-3-pyrrolidinecarbaldehyde has a predicted boiling point of 276.3±33.0 °C and a predicted density of 1.148±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The compound is stored in an inert atmosphere, under -20°C .Scientific Research Applications
Biochemical Reagent
“1-Boc-3-pyrrolidinecarbaldehyde” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.
Organic Synthesis
This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science practiced by chemists and is used in the preparation of many commercially useful compounds.
Material Science
The compound is used in material science research . Material science involves the study of the properties of materials, and it’s an interdisciplinary field involving the properties of matter and its applications to various areas of science and engineering.
Chromatography
It’s used in chromatography , a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Analytical Chemistry
“1-Boc-3-pyrrolidinecarbaldehyde” is used in analytical chemistry . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter.
Pharmaceutical Research
This compound is used in pharmaceutical research . Pharmaceutical research involves the development of new drugs and therapies. The compound’s properties can be studied for potential medicinal applications.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59379-02-1 | |
| Record name | (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

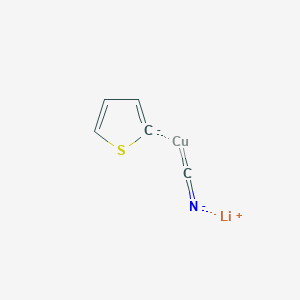
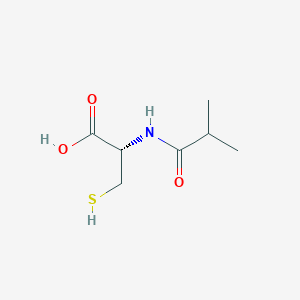
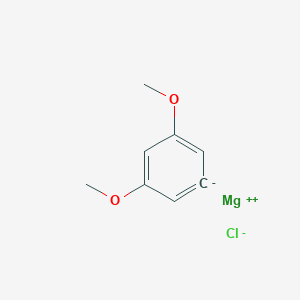
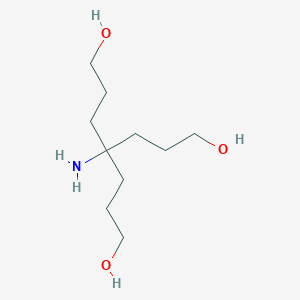



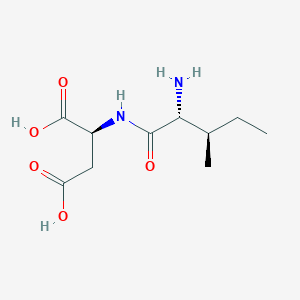
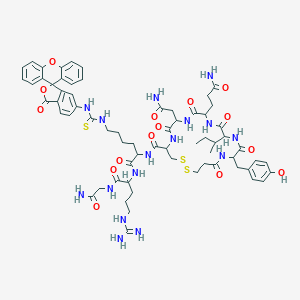
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
